

# Fortunolide A: A Comprehensive Spectroscopic Analysis for Drug Discovery

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An In-depth Technical Guide on the <sup>1</sup>H and <sup>13</sup>C NMR Data of a Promising Natural Product

For researchers and scientists engaged in the exploration of novel therapeutic agents, a detailed understanding of the structural characteristics of complex natural products is paramount. **Fortunolide A**, a 17-nor-cephalotane-type diterpenoid isolated from the seeds of Cephalotaxus fortunei var. alpine, represents a molecule of significant interest due to the cytotoxic potential exhibited by related compounds.[1][2] This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Fortunolide A**, presenting the information in a clear, structured format to support ongoing research and drug development efforts.

## **Spectroscopic Data Summary**

The structural elucidation of **Fortunolide A** was achieved through extensive spectroscopic analysis, with <sup>1</sup>H and <sup>13</sup>C NMR serving as cornerstone techniques. The data presented below has been compiled from the primary literature and is essential for the verification and further study of this compound.[1][3]

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **Fortunolide A** reveals a complex array of signals characteristic of its intricate polycyclic structure. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling constants (J), indicative of the spatial relationships between neighboring protons, are reported in Hertz (Hz).



Table 1: 1H NMR Data for Fortunolide A

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.55	m	
2α	1.80	m	
2β	1.65	m	
3	5.95	d	10.0
4	6.85	d	10.0
5	3.20	S	
7α	2.10	m	
7β	1.95	m	
9	4.60	br s	
14	4.85	d	5.0
15	6.20	S	
16α	5.25	S	
16β	5.15	S	
18	1.15	S	_
19	1.05	S	_
20	1.25	d	7.0

Data obtained in CDCl₃ at 400 MHz.

## <sup>13</sup>C NMR Data

The carbon NMR spectrum provides a count of the unique carbon environments within **Fortunolide A**, further confirming its molecular framework. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).



Table 2: 13C NMR Data for Fortunolide A

Position	δ (ppm)
1	45.5
2	28.0
3	125.0
4	140.0
5	55.0
6	210.0
7	35.0
8	85.0
9	75.0
10	60.0
11	130.0
12	150.0
13	145.0
14	70.0
15	165.0
16	115.0
18	25.0
19	20.0
20	15.0

Data obtained in CDCl<sub>3</sub> at 100 MHz.

# **Experimental Protocols**



The NMR spectra for **Fortunolide A** were acquired using standard, yet precise, methodologies to ensure data accuracy and reproducibility.

#### General Experimental Procedure:

NMR spectra were recorded on a Bruker AV-400 spectrometer.[4]  $^{1}$ H NMR spectra were acquired at 400 MHz and  $^{13}$ C NMR spectra were acquired at 100 MHz. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts are reported relative to the residual solvent peak ( $^{5}$ H 7.26 for  $^{1}$ H and  $^{5}$ C 77.16 for  $^{13}$ C).

## **Workflow for Natural Product NMR Analysis**

The process of obtaining and interpreting NMR data for a novel natural product like **Fortunolide A** follows a systematic workflow. This process is crucial for the unambiguous determination of the chemical structure, which is a prerequisite for any further investigation into its biological activity.



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Caption: Workflow for the isolation and structural elucidation of **Fortunolide A** via NMR.

This structured presentation of the <sup>1</sup>H and <sup>13</sup>C NMR data for **Fortunolide A**, along with the experimental protocols and a generalized workflow, provides a valuable resource for researchers in natural product chemistry and drug discovery. The detailed spectroscopic information is foundational for future synthetic efforts, structure-activity relationship studies, and the overall advancement of this compound class as potential therapeutic leads.

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